Sigmoidin K
Description
Sigmoidin K is a bioactive compound hypothesized to belong to the flavanone or pterocarpene class, structurally analogous to other sigmoidins (e.g., Sigmoidin A and B) isolated from Erythrina species.
Properties
CAS No. |
158020-56-5 |
|---|---|
Molecular Formula |
C25H24O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3,9-dihydroxy-2,10-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C25H24O5/c1-13(2)5-7-15-11-18-21(12-20(15)27)29-25(28)22-17-9-10-19(26)16(8-6-14(3)4)23(17)30-24(18)22/h5-6,9-12,26-27H,7-8H2,1-4H3 |
InChI Key |
VKQDWKDFIFTOSW-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Other CAS No. |
158020-56-5 |
Synonyms |
sigmoidin K |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion compare Sigmoidin K’s hypothesized properties with those of analogous compounds, including Sigmoidin A, Sigmoidin B, erycristagallin, and Kuwanon K.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights:
Sigmoidin A vs. This compound (Hypothesized): Sigmoidin A’s flavanone backbone with hydroxyl and methoxy substitutions is critical for COX-2 inhibition. If this compound shares this scaffold, it may exhibit similar anti-inflammatory activity but with variations in potency due to differences in substituent groups .
Erycristagallin (Pterocarpene) vs. This compound: Erycristagallin’s pterocarpene structure enables NF-κB pathway inhibition, a mechanism distinct from flavanones like Sigmoidin A. This suggests structural class significantly impacts bioactivity .
Kuwanon K (Diels-Alder Adduct): Kuwanon K’s complex tricyclic structure contributes to its antimicrobial activity. This compound, if simpler in structure, may lack broad-spectrum antimicrobial effects but retain antioxidant properties common to polyphenols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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